molecular formula C13H16N2O3 B5782912 N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide

N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide

Cat. No.: B5782912
M. Wt: 248.28 g/mol
InChI Key: ZZCHBLGVGFJKCB-UHFFFAOYSA-N
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Description

N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a cyclopropane ring and a phenoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide typically involves the reaction of 2-(2-methylphenoxy)acetic acid with cyclopropanecarbohydrazide. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(2-methylphenoxy)acetyl]hydrazinecarbothioamide
  • N’-[2-(2-methylphenoxy)acetyl]benzenesulfonohydrazide
  • N’-[2-(2-methylphenoxy)acetyl]hydrazinecarboxamide

Uniqueness

N’-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide is unique due to the presence of the cyclopropane ring, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-[2-(2-methylphenoxy)acetyl]cyclopropanecarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-9-4-2-3-5-11(9)18-8-12(16)14-15-13(17)10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCHBLGVGFJKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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